Sulfato de quinidina dihidratado

Descripción general

Descripción

El sulfato de quinidina es un compuesto farmacéutico derivado de la corteza del árbol de la quina. Es un agente antiarrítmico de clase Ia que se utiliza para tratar diversos trastornos del ritmo cardíaco, como la fibrilación auricular y las arritmias ventriculares. El sulfato de quinidina también es conocido por sus propiedades antimaláricas, lo que lo convierte en un compuesto versátil tanto en el tratamiento cardiológico como en el tratamiento de enfermedades infecciosas .

Mecanismo De Acción

El sulfato de quinidina ejerce sus efectos bloqueando los canales de sodio y potasio en las células cardíacas. Esta acción prolonga el potencial de acción y el período refractario, estabilizando así el ritmo cardíaco. El sulfato de quinidina también tiene propiedades antimaláricas, que implican la interferencia con la capacidad del parásito para digerir la hemoglobina .

Aplicaciones Científicas De Investigación

El sulfato de quinidina tiene una amplia gama de aplicaciones de investigación científica:

Química: Se utiliza como catalizador quiral en la síntesis asimétrica.

Biología: Se estudian sus efectos sobre los canales iónicos y las vías de señalización celular.

Medicina: Se utiliza para tratar trastornos del ritmo cardíaco y la malaria. También se está investigando su potencial para el tratamiento de otras afecciones como el síndrome de Brugada y el síndrome de QT corto.

Industria: Se emplea en el desarrollo de nuevos productos farmacéuticos y como patrón de referencia en química analítica

Análisis Bioquímico

Biochemical Properties

Quinidine sulfate dihydrate interacts with various enzymes and proteins. It is a selective inhibitor of the enzyme cytochrome P450db . It also acts as a blocker for K+ channels . The nature of these interactions involves the inhibition of the enzyme and blocking of the ion channels, which can lead to apoptosis .

Cellular Effects

Quinidine sulfate dihydrate has significant effects on various types of cells and cellular processes. It prolongs the cellular action potential by blocking sodium and potassium currents . This property makes it an effective antiarrhythmic medication . It also shows cytotoxicity against MES-SA cells, inducing apoptosis .

Molecular Mechanism

The molecular mechanism of action of Quinidine sulfate dihydrate involves its interaction with biomolecules and its influence on gene expression. It exerts its effects at the molecular level by blocking sodium and potassium currents, which prolongs the cellular action potential . This mechanism is crucial for its role as an antiarrhythmic medication .

Temporal Effects in Laboratory Settings

Over time, the effects of Quinidine sulfate dihydrate can change in laboratory settings. The absolute bioavailability of quinidine from quinidine sulfate tablets is about 70%, but this varies widely (45 to 100%) between patients

Dosage Effects in Animal Models

In animal models, the effects of Quinidine sulfate dihydrate vary with different dosages. For instance, in male mice of the NMRI strain, it was found that a dose of 30 mg/kg increased the threshold dose for the onset to tonic hind limb extension, compared to the saline-treated control group .

Metabolic Pathways

Quinidine sulfate dihydrate is involved in various metabolic pathways. It is a selective inhibitor of the enzyme cytochrome P450db

Subcellular Localization

Given its biochemical properties and its role as a cytochrome P450db inhibitor and K+ channel blocker , it can be inferred that it may have specific targeting signals or post-translational modifications that direct it to specific compartments or organelles.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

El sulfato de quinidina se puede sintetizar a partir de la quinina, otro alcaloide que se encuentra en el árbol de la quina. La síntesis implica varios pasos, incluida la oxidación de la quinina a quinidinona, seguida de la reducción a quinidina. El paso final implica la formación de la sal de sulfato mediante la reacción de la quinidina con ácido sulfúrico .

Métodos de producción industrial

La producción industrial de sulfato de quinidina normalmente implica la extracción de la corteza de la quina, seguida de procesos de purificación y cristalización. La quinidina extraída se convierte entonces en su forma de sulfato mediante una reacción con ácido sulfúrico. El producto se purifica aún más para cumplir con los estándares farmacéuticos .

Análisis De Reacciones Químicas

Tipos de reacciones

El sulfato de quinidina experimenta diversas reacciones químicas, entre ellas:

Oxidación: La quinidina se puede oxidar para formar quinidinona.

Reducción: La quinidinona se puede reducir de nuevo a quinidina.

Sustitución: La quinidina puede sufrir reacciones de sustitución, en particular en el grupo metoxi del anillo de quinolina.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen el permanganato de potasio y el trióxido de cromo.

Reducción: Se utilizan agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio.

Sustitución: Las reacciones de sustitución suelen requerir condiciones ácidas o básicas, dependiendo de la naturaleza del sustituyente.

Principales productos

Oxidación: Quinidinona

Reducción: Quinidina

Sustitución: Diversos derivados de quinidina sustituidos, dependiendo de los reactivos utilizados.

Comparación Con Compuestos Similares

Compuestos similares

Quinina: Otro alcaloide del árbol de la quina, que se utiliza principalmente como agente antimalárico.

Procainamida: Un agente antiarrítmico de clase Ia similar a la quinidina, pero con un perfil de efectos secundarios diferente.

Disopiramida: Otro agente antiarrítmico de clase Ia con propiedades farmacológicas similares

Singularidad

El sulfato de quinidina es único por su doble función como agente antiarrítmico y antimalárico. Su capacidad para bloquear tanto los canales de sodio como los de potasio lo distingue de otros agentes antiarrítmicos, que pueden dirigirse solo a un tipo de canal iónico. Además, su origen natural en el árbol de la quina aumenta su importancia histórica y farmacológica .

Actividad Biológica

Quinidine sulfate dihydrate is a derivative of quinine, primarily known for its use in treating arrhythmias and certain types of malaria. This article focuses on its biological activity, including mechanisms of action, pharmacokinetics, and clinical applications, supported by data tables and case studies.

Quinidine functions as an antiarrhythmic agent by influencing cardiac action potentials. Its primary mechanisms include:

- Sodium Channel Blockade : Quinidine inhibits sodium channels, thereby decreasing the phase zero depolarization during action potentials. This leads to a prolongation of the action potential duration and a reduction in automaticity in cardiac tissues .

- Potassium Current Modulation : It also inhibits various potassium currents (I_Kr, I_Ks, I_K1), which further contributes to the prolongation of the action potential and can facilitate early afterdepolarizations (EADs) under certain conditions .

- Adrenergic Receptor Interaction : Quinidine acts as an antagonist at alpha-adrenergic receptors, which may contribute to its therapeutic effects in arrhythmias .

Pharmacokinetics

Understanding the pharmacokinetics of quinidine sulfate dihydrate is crucial for optimizing its therapeutic use.

| Parameter | Value |

|---|---|

| Bioavailability | 70% (range: 45%-100%) |

| Volume of Distribution | 2-3 L/kg (healthy adults) |

| Protein Binding | 80-88% (varies with age and condition) |

| Metabolism | Primarily hepatic via CYP2D6 |

| Half-life | 6-8 hours |

The bioavailability is influenced by first-pass metabolism in the liver, and food intake can delay peak serum concentrations .

Clinical Applications

Quinidine sulfate dihydrate is predominantly used for:

- Arrhythmias : It is effective in restoring normal sinus rhythm in patients with atrial fibrillation and treating ventricular arrhythmias.

- Malaria Treatment : Acts as an intra-erythrocytic schizonticide against Plasmodium vivax and P. malariae but not P. falciparum .

Case Studies

- Dextromethorphan-Quinidine for Agitation in Alzheimer's Disease :

-

Pharmacokinetics in Horses :

- A study on thoroughbred racehorses treated with quinidine sulfate dihydrate showed that median plasma concentrations for successful conversion to sinus rhythm were around 2.0 μg/mL. The study highlighted the importance of dosage regimens based on population pharmacokinetics to optimize treatment outcomes .

Safety Profile

Quinidine sulfate dihydrate has a notable safety profile but can cause various side effects:

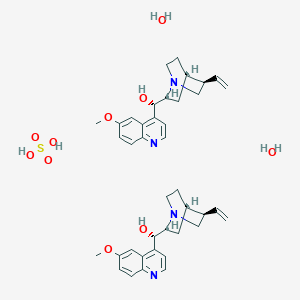

Propiedades

IUPAC Name |

(S)-[(2R,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;sulfuric acid;dihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C20H24N2O2.H2O4S.2H2O/c2*1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18;1-5(2,3)4;;/h2*3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3;(H2,1,2,3,4);2*1H2/t2*13-,14-,19+,20-;;;/m00.../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHNFLHYOFXQIOW-AHSOWCEXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O.COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O.O.O.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC2=C(C=CN=C2C=C1)[C@@H]([C@H]3C[C@@H]4CCN3C[C@@H]4C=C)O.COC1=CC2=C(C=CN=C2C=C1)[C@@H]([C@H]3C[C@@H]4CCN3C[C@@H]4C=C)O.O.O.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H54N4O10S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101017271 | |

| Record name | Quinidine sulfate dihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101017271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

782.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

WHITE; VERY BITTER; ODORLESS; FINE CRYSTALS; FREQUENTLY COHERING IN MASSES; PH (1% AQUEOUS SOLN): 6.0-6.8 PKA: 4.2, 8.8; SPECIFIC OPTICAL ROTATION: +212 @ 25 °C/D (95% ALCOHOL); ABOUT + 260 @ 25 °C/D (DILUTE HYDROCHLORIC ACID); DOES NOT LOSE ALL OF ITS WATER BELOW 120 °C 1 G DISSOLVES IN ABOUT 90 ML WATER, 15 ML BOILING WATER, 10 ML ALCOHOL, 3 ML METHANOL, 12 ML CHLOROFORM; INSOL IN ETHER, BENZENE; /DIHYDRATE/, Slightly sol in water and soluble in alcohol. | |

| Record name | QUINIDINE SULFATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5515 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

IN EXPERIMENTAL ANIMALS, QUINIDINE HAS VERY SIGNIFICANT ATROPINE LIKE ACTION, BLOCKING EFFECTS OF VAGAL STIMULATION OR OF ACETYLCHOLINE. ... ALSO HAS ALPHA-ADRENERGIC BLOCKING PROPERTIES. THIS CAN CAUSE VASODILATATION &, VIA BARORECEPTORS, ACTIVE SYMPATHETIC EFFERENT ACTIVITY. TOGETHER, CHOLINERGIC BLOCKAGE & INCR BETA-ADRENERGIC ACTIVITY CAUSED BY QUINIDINE CAN INCR SINUS RATE & ENHANCE ATRIOVENTRICULAR NODAL CONDUCTION. /QUINIDINE/, CAN CAUSE SEVERE DEPRESSION OF SINUS NODE IN PATIENTS WITH THE SICK SINUS SYNDROME ... QUINIDINE CAN INCR SINUS RATE BY CHOLINERGIC BLOCKADE OR BY REFLEXLY INCR SYMPATHETIC ACTIVITY. ... THERAPEUTIC CONCN OF QUINIDINE ... DECR FIRING RATE OF CARDIAC PURKINJE FIBERS BY DIRECT ACTION ... DECR SLOPE OF PHASE 4 DEPOLARIZATION AND SHIFTS THRESHOLD VOLTAGE TOWARD ZERO. /QUINIDINE/, ... INCR DIASTOLIC ELECTRICAL CURRENT THRESHOLD IN ATRIAL & VENTRICULAR MUSCLE & IN PURKINJE FIBERS ... ALSO INCR FIBRILLATION THRESHOLD IN ATRIA & VENTRICLES. /QUINIDINE/, REENTRANT ARRYTHMIAS ARE ABOLISHED BY /QUINIDINE/. THEIR EFFECT ON EFFECTIVE REFRACTORY PERIOD, RESPONSIVENESS, & CONDUCTION. FOR EXAMPLE, WHEN VENTRICULAR PREMATURE DEPOLARIZATIONS ARE CAUSED BY REENTRY IN LOOPS OF PURKINJE FIBERS, ONE WAY BLOCK CAN BE CONVERTED TO TWO WAY BLOCK, THUS MAKING REENTRY IMPOSSIBLE. /QUINIDINE/, For more Mechanism of Action (Complete) data for QUINIDINE SULFATE (9 total), please visit the HSDB record page. | |

| Record name | QUINIDINE SULFATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5515 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Impurities |

Commercially available quinidine salts contain not more than 20% of the respective dihydroquinidine salt, 1% of the respective quinine salt, and 1% of the respective dihydroquinine salt as impurities. /Quinidine/ | |

| Record name | QUINIDINE SULFATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5515 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Occurs as fine, needle-like, white crystals which frequently cohere in masses or as a fine, white powder. | |

CAS No. |

6591-63-5, 50-54-4 | |

| Record name | Quinidine sulfate [USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006591635 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Quinidine sulfate dihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101017271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Quinidine sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.043 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Kinin-szulfát-dihidrát | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | QUINIDINE SULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J13S2394HE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | QUINIDINE SULFATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5515 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the stereochemistry of quinidine sulfate dihydrate contribute to its superior antimalarial activity compared to 9-epiquinine and 9-epiquinidine?

A1: Research indicates that the three-dimensional structure of quinidine plays a crucial role in its antimalarial activity. While quinine and quinidine demonstrate significantly higher activity against Plasmodium falciparum compared to their 9-epi counterparts, the study highlights that the key difference lies in their stereochemistry. [] This suggests that the specific spatial arrangement of atoms in quinidine is critical for its interaction with the yet-to-be-determined target within the parasite. Although the exact mechanism of action remains unclear, the research proposes that the relative positioning of the N+-1--H-N1 and O-12--H-O12 groups in quinidine, compared to 9-epiquinidine, might influence the strength of hydrogen bond formation with crucial parasite cellular constituents. This difference in binding affinity could explain the superior antimalarial activity observed with quinidine. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.